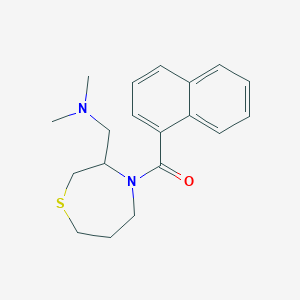![molecular formula C19H19ClN2O5S B2549605 Ethyl 5-({[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate CAS No. 306978-14-3](/img/structure/B2549605.png)
Ethyl 5-({[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Ethyl 5-({[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate" is a chemical entity that appears to be related to a class of compounds that include various substituted isoxazole derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and as probes for biochemical studies.
Synthesis Analysis
The synthesis of related isoxazole derivatives has been explored in the literature. For instance, ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate was lithiated and then reacted with various electrophiles to yield 5-functionalized 3-isoxazolyl carboxylic acid derivatives . This method could potentially be adapted for the synthesis of the compound by introducing the appropriate sulfonyl anilino substituent at the relevant position on the isoxazole ring.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be quite complex, as evidenced by the study of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, which displayed hydrogen-bonded supramolecular structures in one, two, and three dimensions . The presence of substituents such as the 4-chlorophenylsulfonyl group in the compound of interest would likely influence its molecular conformation and the potential for intermolecular interactions.
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions. For example, N-Ethyl-5-phenylisoxazolium 3-sulfonate can be converted to a keto ketenimine and then react with nucleophiles to form stable enamine adducts . This reactivity suggests that the compound may also participate in nucleophilic reactions, potentially leading to the formation of various adducts depending on the reaction conditions and the nucleophiles present.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be influenced by their substituents. For instance, the acid-base properties, solubility, and chemical stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates have been studied, and complexes with metal ions such as Cu(II), Co(II), and Ni(II) have been prepared . These findings suggest that the compound of interest may also form complexes with metal ions and that its solubility and stability would need to be characterized to understand its behavior in different environments.
Wissenschaftliche Forschungsanwendungen
Biomimetic Synthesis
- Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate has been developed as a high yielding synthesis, suitable for large-scale use. It's a precursor in the proposed biomimetic synthesis of α-cyclopiazonic acid, a process involving the reaction of ethyl acetoacetate with chloroacetyl chloride and hydroxylamine hydrochloride (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
Heterocyclic Compound Synthesis
- The compound plays a role in the synthesis of novel heterocyclic compounds. For instance, ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate reacts with p-toluenesulfonylhydrazide in DMSO/K2CO3 system to yield new quinoline derivatives (Ukrainets, Tkach, Kravtsova, & Turov, 2009).
Antimicrobial Research
- New derivatives such as 5-chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide, synthesized from related compounds, have been screened for antimicrobial activities, particularly against Candida albicans (Ovonramwen, Owolabi, Oviawe, & Falodun, 2021).
Crystal and Molecular Structure Analysis
- Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been synthesized and characterized through single crystal X-ray diffraction studies, providing insights into molecular interactions and structure (Achutha et al., 2017).
Cycloaddition Reactions
- This compound is used in 1,3-dipolar cycloaddition reactions, resulting in the formation of isomeric 4(5)-substituted ethyl 5(4)-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylates and ethyl 4-(trifluoromethyl) isoxazole-3-carboxylate (Markitanov, Timoshenko, & Shermolovich, 2018).
Antioxidant Research
- Novel derivatives like 3-ethyl 5-methyl2-(2-aminoethoxy)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate have been synthesized and evaluated for their antioxidant activities, contributing to the research in oxidative stress-related diseases (Sudhana & Jangampalli Adi, 2019).
Anti-tubercular Activity
- Compounds synthesized from related structures have been evaluated for anti-tubercular activity, showing potential in tuberculosis treatment research (Dighe, Mahajan, Maste, & Bhat, 2012).
Eigenschaften
IUPAC Name |
ethyl 5-[(N-(4-chlorophenyl)sulfonylanilino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5S/c1-2-26-19(23)18-12-16(27-21-18)13-22(15-6-4-3-5-7-15)28(24,25)17-10-8-14(20)9-11-17/h3-11,16H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSDXWJCICKNCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-({[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

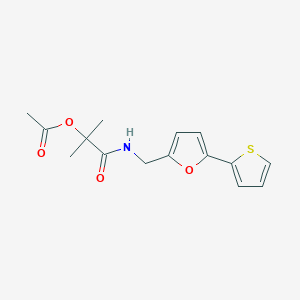
![8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2549523.png)
![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2549524.png)
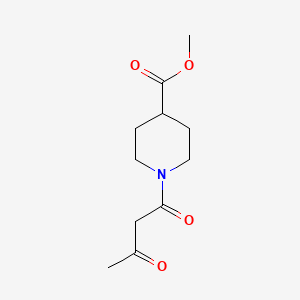
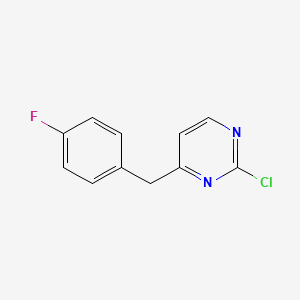
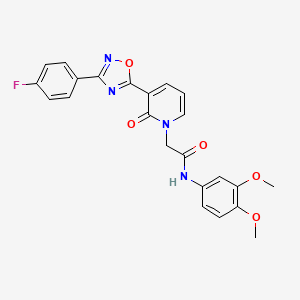
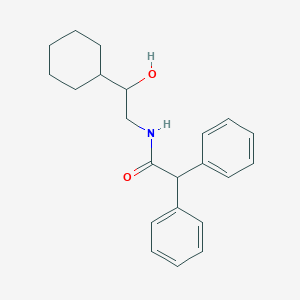
![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2549532.png)
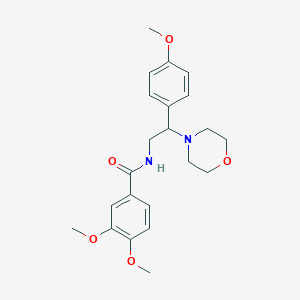
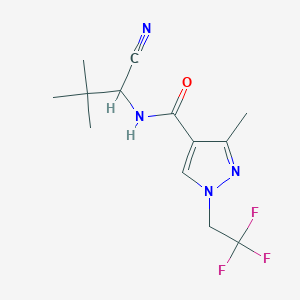
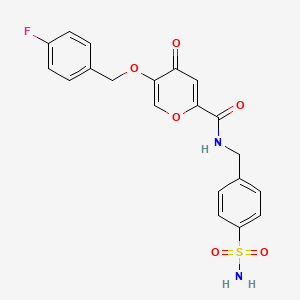
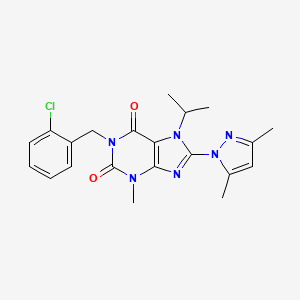
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B2549543.png)
